molecular formula C44H49N13O6 B12401325 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide

5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide

Cat. No.: B12401325
M. Wt: 855.9 g/mol
InChI Key: BQDQZCCNJKVYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, oxazole, pyrimidine, triazole, and isoindole, which contribute to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide involves multiple steps, each requiring specific reagents and conditions. The synthesis typically starts with the preparation of the core structures, such as the pyrrolo[2,3-d]pyrimidine and triazole rings, followed by the introduction of the tert-butyl oxazole and isoindole moieties. The final step involves the coupling of these intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

The compound 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The oxazole and pyrimidine rings can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the oxazole ring can produce amine derivatives.

Scientific Research Applications

The compound 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C44H49N13O6

Molecular Weight

855.9 g/mol

IUPAC Name

5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide

InChI

InChI=1S/C44H49N13O6/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62)

InChI Key

BQDQZCCNJKVYDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.